m-PEG4-CH2-alcohol

Beschreibung

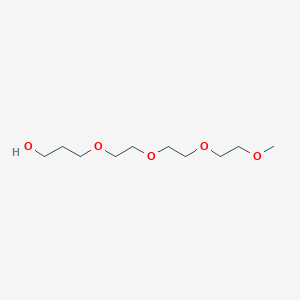

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSXSTKNKZJEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-CH2-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-4-ethanol (m-PEG4-CH2-alcohol), a discrete PEG linker widely utilized in bioconjugation, drug delivery, and pharmaceutical development. This document outlines its core chemical and physical properties, provides a detailed synthesis protocol, and describes its application in modifying biological molecules.

Core Properties and Specifications

m-PEG4-CH2-alcohol, also known as tetraethylene glycol monomethyl ether, is a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It features a terminal hydroxyl group, which serves as a versatile handle for chemical modification, and a methoxy-capped PEG chain that imparts hydrophilicity and biocompatibility to the conjugates. The defined length of four ethylene (B1197577) glycol units ensures monodispersity and precise control over the linker length in bioconjugates.

Table 1: Physicochemical Properties of m-PEG4-CH2-alcohol

| Property | Value | Sources |

| Synonyms | Tetraethylene Glycol Monomethyl Ether, mPEG4-alcohol, Methyl-PEG4-alcohol, 3,6,9,12-Tetraoxatridecanol, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | [1][2] |

| CAS Number | 23783-42-8 | [1][2][3] |

| Molecular Formula | C9H20O5 | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2][] |

| Appearance | Clear, colorless to very slightly yellow liquid | [2][] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water and many organic solvents | [2] |

| Density | 1.045 g/cm³ | [2][][] |

| Boiling Point | 285.4 °C at 760 mmHg | [2][][] |

| Melting Point | -39 °C | [][] |

| Storage | Store at -20°C, keep in dry and avoid sunlight | [1][3][] |

Synthesis of m-PEG4-CH2-alcohol

The synthesis of m-PEG4-CH2-alcohol can be achieved through the mono-alkylation of tetraethylene glycol. This process involves the selective reaction of one of the terminal hydroxyl groups.

Experimental Protocol: Synthesis of m-PEG4-CH2-alcohol

Objective: To synthesize m-PEG4-CH2-alcohol from tetraethylene glycol.

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Propargyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

Brine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.[6]

-

Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane.[6]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the mono-propargyl-PEG4-alcohol.[6]

Applications in Bioconjugation

The terminal hydroxyl group of m-PEG4-CH2-alcohol is a key reactive site that allows for its incorporation into larger molecular constructs. It can be oxidized to an aldehyde or a carboxylic acid, or undergo substitution to introduce other functionalities, enabling conjugation to a wide array of molecules such as proteins, peptides, and antibodies.[7] This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic profiles of the modified biomolecules.

Experimental Workflow: General Bioconjugation

The following diagram illustrates a general workflow for the bioconjugation of a protein using m-PEG4-CH2-alcohol as a starting point for linker synthesis.

Experimental Protocol: Reductive Amination of a Protein with m-PEG4-CH2-aldehyde

This protocol describes the conjugation of an aldehyde-functionalized PEG linker (derived from m-PEG4-CH2-alcohol) to a protein via reductive amination.

Objective: To covalently link m-PEG4-CH2-aldehyde to a protein.

Materials:

-

Protein solution in an amine-free buffer (e.g., 100 mM MES, pH 6.0)

-

m-PEG4-CH2-aldehyde

-

Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in deionized water, freshly prepared)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer.

-

PEGylation Reaction:

-

Add m-PEG4-CH2-aldehyde to the protein solution to achieve a 10- to 50-fold molar excess.

-

Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.

-

Add sodium cyanoborohydride to a final concentration of 20 mM.

-

Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[8]

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.[9]

-

Purification: Purify the PEGylated conjugate using a suitable method like size-exclusion chromatography to remove excess reagents.[8]

Signaling Pathways and Logical Relationships

While m-PEG4-CH2-alcohol itself is not directly involved in signaling pathways, its application in creating antibody-drug conjugates (ADCs) places it within the broader context of targeted cancer therapy. The following diagram illustrates the logical relationship of an ADC in targeted therapy.

References

- 1. biochempeg.com [biochempeg.com]

- 2. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 3. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

m-PEG4-CH2-alcohol chemical structure

An In-depth Technical Guide to m-PEG4-CH2-alcohol

This technical guide provides a comprehensive overview of m-PEG4-CH2-alcohol, a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and materials science. This document details its chemical properties, synthesis, and key applications, including experimental protocols and visualizations of relevant workflows.

Introduction

m-PEG4-CH2-alcohol, also known as tetraethylene glycol monomethyl ether, is a discrete PEG (dPEG®) linker characterized by a methoxy-capped terminus and a reactive primary alcohol at the other end. The "PEG4" designation indicates four repeating ethylene (B1197577) glycol units. These linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and biomolecules.[1][2] The defined length of the PEG chain allows for precise control over the physicochemical properties of the resulting conjugates.[3] Its hydrophilic nature is instrumental in increasing the solubility of hydrophobic compounds in aqueous solutions.[4][5][6]

The terminal hydroxyl group is a versatile functional handle that can be further modified into other reactive groups such as aldehydes, carboxylic acids, or amines, enabling covalent attachment to a wide array of molecules.[4][6] This adaptability makes m-PEG4-alcohol a foundational building block in the synthesis of more complex heterobifunctional linkers used in the development of antibody-drug conjugates (ADCs), PROTACs, and for surface modification of nanoparticles and medical devices.[1][7][8]

Chemical Structure and Properties

The chemical structure of m-PEG4-alcohol consists of a methyl ether cap at one end of a tetraethylene glycol chain, and a primary alcohol at the other.

Chemical Structure:

CH₃O-(CH₂CH₂O)₄-H

Physicochemical Data

The key physicochemical properties of m-PEG4-alcohol are summarized in the table below. This data is essential for calculating molar equivalents in chemical reactions and for the analytical characterization of the compound and its conjugates.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | [][10][] |

| Synonyms | Tetraethylene Glycol Monomethyl Ether, mPEG4-OH, Methyl-PEG4-alcohol | [10][12] |

| CAS Number | 23783-42-8 | [6][][10] |

| Molecular Formula | C₉H₂₀O₅ | [][10][] |

| Molecular Weight | 208.25 g/mol | [][10][] |

| Appearance | Colorless to very slightly yellow liquid | [4][][] |

| Purity | ≥95% - >98% | [6][][10] |

| Solubility | Miscible in water; soluble in many organic solvents | [4][][] |

| Density | 1.045 g/cm³ | [][][12] |

| Boiling Point | 285.4 °C at 760 mmHg | [][] |

| Melting Point | -39 °C | [][] |

| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [6][][10] |

Synthesis

The laboratory synthesis of m-PEG4-alcohol (tetraethylene glycol monomethyl ether) can be achieved through several methods. A common laboratory-scale approach is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In this case, it involves the mono-alkylation of tetraethylene glycol.

A general procedure involves:

-

Alkoxide Formation: Tetraethylene glycol is reacted with a strong base, such as sodium hydride (NaH), to deprotonate one of the terminal hydroxyl groups, forming an alkoxide. This reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

-

Alkylation: The resulting alkoxide is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form the methyl ether at one end.

-

Purification: The final product is purified from the reaction mixture, often by extraction and column chromatography, to isolate the monofunctionalized m-PEG4-alcohol from unreacted starting material and bifunctionalized byproducts.

Applications and Experimental Protocols

The primary application of m-PEG4-alcohol is as a precursor for synthesizing more complex PEG linkers for bioconjugation. The terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used to couple the PEG chain to biomolecules.

Key Applications

-

Bioconjugation: Used to improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and small molecule drugs.[1]

-

Drug Delivery: Employed in the formulation of nanoparticles and liposomes to create a "stealth" layer that reduces clearance by the immune system.[1]

-

Surface Modification: Grafted onto surfaces of medical devices and diagnostic tools to reduce biofouling and improve biocompatibility.[1]

-

PROTACs: Used as a hydrophilic spacer in the design of Proteolysis Targeting Chimeras.

Experimental Protocol: Oxidation of m-PEG4-alcohol to m-PEG4-aldehyde

This protocol describes the conversion of the terminal alcohol of m-PEG4-alcohol to an aldehyde, a functional group reactive towards amines in the presence of a reducing agent (reductive amination). The Swern oxidation is a reliable method for this transformation.[13]

Objective: To synthesize m-PEG4-CH2-aldehyde via Swern oxidation of m-PEG4-alcohol.

Materials:

-

m-PEG4-alcohol (1.0 eq.)

-

Oxalyl chloride (1.5 eq.)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) (3.0 eq.)

-

Triethylamine (TEA) (4.0 eq.)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Oxalyl chloride is slowly added to the cooled DCM. Following this, a solution of anhydrous DMSO in DCM is added dropwise, ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.[13]

-

Alcohol Addition: A solution of m-PEG4-alcohol in DCM is added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 45 minutes.[13]

-

Base Addition: Triethylamine is added dropwise to the reaction mixture. After the addition is complete, the mixture is stirred for another 45 minutes at -78 °C and then allowed to warm to room temperature.[13]

-

Workup: The reaction is quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[13]

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure m-PEG4-CH2-aldehyde.[13]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships involving m-PEG4-alcohol and its derivatives.

Caption: General workflow for biomolecule PEGylation starting from m-PEG4-alcohol.

Caption: Chemical derivatization pathways of the m-PEG4-alcohol terminal group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]

- 5. cenmed.com [cenmed.com]

- 6. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]

- 7. m-PEG4-CH2-alcohol [myskinrecipes.com]

- 8. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 10. mPEG4-OH | CAS:23783-42-8 | Biopharma PEG [biochempeg.com]

- 12. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG4-CH2-alcohol: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-4-CH2-alcohol (m-PEG4-CH2-alcohol), a discrete PEG linker increasingly utilized in advanced drug development and bioconjugation. This document details its core physicochemical properties, provides detailed experimental protocols for its activation and subsequent use, and illustrates its role in the synthesis of sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of m-PEG4-CH2-alcohol

m-PEG4-CH2-alcohol is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) derivative. It consists of a methoxy-capped four-unit PEG chain, providing a defined length and hydrophilicity, and a terminal primary alcohol which serves as a versatile chemical handle for further modification.[1] This structure offers precise control over linker length and ensures product homogeneity, which is critical in the development of therapeutic conjugates.[2]

Physicochemical Data

The quantitative properties of m-PEG4-CH2-alcohol are summarized in the table below, providing a clear reference for its use in experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethanol (for m-PEG4-alcohol) | [3] |

| Molecular Formula | C₁₀H₂₂O₅ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| CAS Number | 145526-76-7 | [2] |

| Appearance | Clear, colorless to very slightly yellow liquid | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in water and many organic solvents | [2] |

Applications in Drug Development

The primary application of m-PEG4-CH2-alcohol lies in its use as a hydrophilic spacer in complex bioconjugates.[1] The PEG chain enhances the aqueous solubility of hydrophobic molecules, can reduce immunogenicity, and improve the pharmacokinetic profile of therapeutic agents by increasing their hydrodynamic size.[][5] It is a key building block in the modular synthesis of ADCs and PROTACs, where the linker's length and flexibility are critical for efficacy.[6][7][8]

Experimental Protocols

The terminal hydroxyl group of m-PEG4-CH2-alcohol is not sufficiently reactive for direct conjugation to biomolecules. Therefore, a critical initial step is the activation of this alcohol into a better leaving group, most commonly a sulfonate ester like a tosylate or mesylate.[9][10] This activated PEG can then be converted to a variety of other functional groups (e.g., azide, amine, maleimide) for specific conjugation chemistries.

Protocol 1: Activation of m-PEG4-CH2-alcohol via Tosylation

This protocol describes the conversion of the terminal hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

-

m-PEG4-CH2-alcohol

-

p-toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (B92270)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, and ice bath

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Preparation: Dissolve m-PEG4-CH2-alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with continuous stirring.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Workflow for PROTAC Synthesis using a Functionalized PEG Linker

This protocol outlines the modular synthesis of a PROTAC, which involves the sequential coupling of a Protein of Interest (POI) ligand and an E3 ligase ligand to a bifunctionalized PEG linker derived from activated m-PEG4-CH2-alcohol.[6][7]

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne)

-

E3 Ligase ligand with a suitable functional group

-

Heterobifunctional PEG4 linker (e.g., Amine-PEG4-Carboxylic Acid, Azide-PEG4-NHS ester)

-

Coupling reagents (e.g., HATU, EDC/NHS)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

Methodology:

-

First Coupling Reaction: In an anhydrous solvent, dissolve the POI ligand (1.0 equivalent) and the heterobifunctional PEG linker (1.1 equivalents). Add the appropriate coupling reagents and base. Stir at room temperature for 4-12 hours.

-

Purification of Intermediate: Purify the resulting POI-linker conjugate using an appropriate method, such as preparative HPLC, to remove unreacted starting materials.

-

Second Coupling Reaction: Dissolve the purified POI-linker conjugate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in an anhydrous solvent. Add the appropriate coupling reagents and base. Stir at room temperature until the reaction is complete, as monitored by LC-MS.

-

Final Purification: Purify the final PROTAC product using preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving PEG linkers in drug development.

References

- 1. m-PEG4-CH2-alcohol [myskinrecipes.com]

- 2. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]

- 3. m-PEG4-aldehyde | C10H20O5 | CID 51341010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG4-CH2-alcohol (CAS: 145526-76-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-CH2-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) linker used in bioconjugation, drug delivery, and materials science. This document details its chemical properties, synthesis, and functionalization protocols, and its role in modifying the pharmacokinetic profiles of therapeutic molecules.

Core Concepts and Properties

m-PEG4-CH2-alcohol, systematically named 3-(methoxy(tetraethylene glycol)oxy)propan-1-ol, is a bifunctional molecule featuring a hydrophilic methoxy-capped tetraethylene glycol chain and a terminal primary alcohol. This structure provides a balance of aqueous solubility and a reactive handle for further chemical modification.[1]

Table 1: Chemical and Physical Properties of m-PEG4-CH2-alcohol

| Property | Value | Source |

| CAS Number | 145526-76-7 | [1][2][3][4][5] |

| Molecular Formula | C10H22O5 | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in water and many organic solvents | [1] |

Synthesis and Purification

The synthesis of m-PEG4-CH2-alcohol can be achieved through various routes. A common strategy involves the reduction of a corresponding ester precursor, which provides a reliable method to obtain the terminal hydroxyl functionality.[1]

Objective: To synthesize m-PEG4-CH2-alcohol from an m-PEG4-(CH2)2-COOR ester precursor.

Materials:

-

m-PEG4-(CH2)2-COOR ester

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Saturated aqueous sodium sulfate (B86663) (Na2SO4) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., gradient of methanol (B129727) in dichloromethane)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the m-PEG4-(CH2)2-COOR ester in anhydrous diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of LiAlH4 in diethyl ether to the reaction mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Allow the mixture to warm to room temperature and stir until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude m-PEG4-CH2-alcohol by column chromatography on silica gel. Due to the polar nature of the PEG chain, a polar eluent system, such as a gradient of 1-10% methanol in dichloromethane (B109758), is often effective.[1][6]

Functionalization of the Terminal Alcohol

The terminal hydroxyl group of m-PEG4-CH2-alcohol is a versatile functional handle that can be converted into other reactive groups for bioconjugation.[1] Common derivatizations include oxidation to an aldehyde or carboxylic acid, or conversion to a sulfonate ester (e.g., tosylate) for subsequent nucleophilic substitution.

Objective: To convert the terminal alcohol of m-PEG4-CH2-alcohol to an aldehyde.

Materials:

-

m-PEG4-CH2-alcohol

-

Sulfur trioxide pyridine (B92270) complex (SO3·py)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (B128534) (TEA)

Procedure:

-

Dissolve m-PEG4-CH2-alcohol in a mixture of anhydrous DMSO and DCM under an inert atmosphere.

-

Add triethylamine to the solution.

-

In a separate flask, prepare a solution of the sulfur trioxide pyridine complex in anhydrous DMSO.

-

Slowly add the SO3·py solution to the alcohol solution at 0°C.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.[6]

Role in Drug Delivery and Bioconjugation

PEG linkers like m-PEG4-CH2-alcohol are integral to modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and other targeted therapies. The process of attaching PEG chains, known as PEGylation, imparts several beneficial properties to therapeutic molecules.[][8]

Key Advantages of PEGylation:

-

Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of hydrophobic drugs, aiding in formulation and administration.[8][9][10]

-

Prolonged Circulation Time: PEGylation increases the hydrodynamic size of a molecule, which reduces its clearance by the kidneys, leading to a longer half-life in the bloodstream.[8][9][11]

-

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the risk of an immune response.[9]

-

Improved Pharmacokinetics: By extending circulation time and improving stability, PEG linkers can lead to more favorable pharmacokinetic profiles, allowing for less frequent dosing.[][11]

While generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed in some cases, which can lead to accelerated drug clearance.[8][12] The methoxy (B1213986) group on mPEG has been implicated as a potential contributor to this immunogenicity.[12]

Conclusion

m-PEG4-CH2-alcohol is a valuable and versatile chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and reactive terminal alcohol group enable the precise modification of therapeutic molecules to enhance their pharmacological properties. Understanding the synthesis and functionalization of this linker is crucial for its effective application in creating next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]

- 2. Buy Research Chemicals | Products | Biosynth [biosynth.com]

- 3. CAS Number Search List | AxisPharm [axispharm.com]

- 4. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]

- 5. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. Application of PEG Linker | AxisPharm [axispharm.com]

- 12. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

m-PEG4-CH2-alcohol solubility properties

An In-depth Technical Guide on the Solubility Properties of m-PEG4-CH2-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-CH2-alcohol, also known as 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol. This discrete polyethylene (B3416737) glycol (dPEG®) derivative is a valuable tool in bioconjugation, drug delivery, and as a linker in various chemical syntheses. Its solubility is a critical parameter for its application, influencing reaction conditions, formulation, and biological interactions.

Core Physicochemical Properties

m-PEG4-CH2-alcohol is a monofunctional PEG derivative characterized by a methoxy-capped tetraethylene glycol chain terminating in a primary alcohol. This structure provides a defined spacer length and confers specific physicochemical properties essential for its use in research and development.[1] The terminal hydroxyl group serves as a versatile reactive handle for further chemical modification, while the hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.[1][2][3][4]

Table 1: Physicochemical Data for m-PEG4-CH2-alcohol

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | [] |

| Synonyms | Tetraethyleneglycol Monomethyl Ether, m-PEG4-alcohol | [] |

| CAS Number | 23783-42-8 | [] |

| Molecular Formula | C9H20O5 | [] |

| Molecular Weight | 208.25 g/mol | [] |

| Appearance | Colorless Liquid | [] |

| Density | 1.045 g/cm³ | [] |

| Melting Point | -39 °C | [] |

| Boiling Point | 285.4 °C at 760 mmHg | [] |

Solubility Profile

The solubility of a PEG derivative is governed by its molecular weight, end-group functionality, and the nature of the solvent.[6] The m-PEG4-CH2-alcohol, being a short-chain PEG, exhibits broad solubility in aqueous and polar organic solvents. This is primarily due to the ether oxygens and the terminal hydroxyl group, which can readily form hydrogen bonds with protic solvents.[6][7] The hydrophilic PEG spacer is a key feature that increases solubility in aqueous media.[2][3]

While specific quantitative solubility data for m-PEG4-CH2-alcohol is limited, a comprehensive qualitative profile can be compiled from supplier data and the known behavior of structurally similar PEG molecules.[6]

Table 2: Qualitative Solubility Profile of m-PEG4-CH2-alcohol

| Solvent Class | Specific Solvents | Solubility Profile | Rationale |

| Aqueous | Water, Buffers (e.g., PBS) | Miscible | The compound is miscible in water.[] The hydrophilic nature of the ethylene (B1197577) glycol units and the terminal hydroxyl group allows for high solubility in aqueous solutions.[6] |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | General polyethylene glycols are soluble in alcohols.[6][] |

| Polar Aprotic | DMSO, DMF, DCM, THF, Acetonitrile | Generally Soluble | PEGs exhibit good solubility in many polar aprotic solvents.[6] |

| Nonpolar | Hexane, Toluene | Insoluble / Slightly Soluble | PEGs are typically insoluble in nonpolar hydrocarbon solvents.[6] |

Experimental Protocols

Determining the precise solubility of a compound is crucial for its application. The equilibrium solubility can be determined using the shake-flask method, a widely accepted and robust technique.

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol provides a generalized methodology for determining the solubility of m-PEG4-CH2-alcohol in a specific solvent at a controlled temperature.

1. Materials:

- m-PEG4-CH2-alcohol

- Solvent of interest (e.g., deionized water, PBS buffer, ethanol)

- Scintillation vials or flasks with screw caps

- Orbital shaker with temperature control

- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

- Analytical balance

- Calibrated analytical instrumentation (e.g., HPLC-RI, GC-FID, or quantitative NMR)

2. Procedure:

- Preparation: Add an excess amount of m-PEG4-CH2-alcohol to a vial. The excess solid/liquid phase should be clearly visible.

- Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

- Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

- Phase Separation: After equilibration, let the vial stand undisturbed to allow undissolved material to settle.

- Sampling: Carefully withdraw a sample from the clear, supernatant layer.

- Filtration: Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

- Analysis: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the concentration of m-PEG4-CH2-alcohol in the diluted sample using a pre-calibrated analytical method.

- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in standard units such as mg/mL or mol/L, specifying the solvent and temperature.

Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

References

The m-PEG4-CH2-alcohol Hydrophilic Spacer: A Technical Guide to Enhancing Bioconjugate Performance

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced therapeutics, the precise engineering of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. The linker, a seemingly simple component, plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of these complex molecules. This technical guide provides an in-depth exploration of the m-PEG4-CH2-alcohol hydrophilic spacer, a discrete polyethylene (B3416737) glycol (PEG) linker that has garnered significant attention for its ability to overcome key challenges in drug development. We will delve into the core benefits of this spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Benefits of the m-PEG4-CH2-alcohol Hydrophilic Spacer

The m-PEG4-CH2-alcohol spacer, characterized by a methoxy-terminated tetraethylene glycol chain, offers a multitude of advantages in bioconjugation, primarily stemming from its inherent hydrophilicity and defined length.[1]

-

Enhanced Hydrophilicity and Solubility: A major hurdle in the development of bioconjugates is the often poor aqueous solubility of potent payloads. The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the conjugate, mitigating the risk of aggregation, which can diminish efficacy and trigger an immune response.[][3] This improved solubility is crucial for formulation, preventing aggregation, and enhancing bioavailability.[4]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for improving the pharmacokinetic (PK) profile of a therapeutic.[5] The m-PEG4 spacer increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend the drug's circulation half-life.[] This leads to improved drug exposure at the target site and a better overall therapeutic index.[]

-

Reduced Immunogenicity: The PEG4 spacer can form a protective hydration layer around the bioconjugate.[] This "shielding" effect can mask immunogenic epitopes on the payload or the protein, reducing the risk of an adverse immune response.[6]

-

Flexible and Defined Spacer: The tetraethylene glycol chain provides a flexible spacer of a defined length. In complex constructs like ADCs and PROTACs, this spacing is critical for ensuring that the conjugated molecule can interact effectively with its target without steric hindrance.[4] The monodisperse nature of the PEG4 spacer ensures batch-to-batch consistency, a crucial factor for manufacturing and regulatory approval.[]

-

Versatile Chemical Handle: The terminal hydroxyl group of m-PEG4-CH2-alcohol is a versatile chemical handle that can be readily modified. It can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups to enable conjugation to a wide array of molecules.[1][7]

Quantitative Data

The inclusion of an m-PEG4 spacer significantly impacts the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key quantitative data, providing a comparative overview of the benefits of PEGylation.

Table 1: Physicochemical Properties of m-PEG4-alcohol and Related Derivatives

| Property | m-PEG4-alcohol | m-PEG4-(CH2)3-alcohol | m-PEG4-acid | m-PEG4-CH2-methyl ester |

| CAS Number | 23783-42-8[] | 145526-76-7[1] | 67319-28-2[8] | 1920109-55-2[8] |

| Molecular Formula | C9H20O5[] | C10H22O5[1] | C10H20O6[8] | C11H22O6[8] |

| Molecular Weight ( g/mol ) | 208.25[] | 222.28[1] | 236.26[8] | 250.29[8] |

| Appearance | Colorless Liquid[] | Clear, colorless to slightly yellow liquid[1] | - | Colorless to pale yellow liquid or oil[8] |

| Solubility | Miscible in water[] | Soluble in water and most organic solvents[10] | Soluble in water[8] | Soluble in water and most organic solvents[8] |

| Purity | >98%[] | ≥98%[1] | >98%[8] | >95%[8] |

| logP | -0.6[] | - | - | - |

Table 2: Impact of PEG4 Spacer on Antibody-Drug Conjugate (ADC) Properties

| Parameter | ADC with Hydrophobic Linker | ADC with PEG4 Spacer | Rationale for Improvement |

| Solubility in Aqueous Buffer | Low, prone to aggregation[3] | High, stable in solution[3] | The hydrophilic PEG chain increases the overall polarity of the ADC.[3] |

| Aggregation Propensity (High DAR) | High[3] | Low[3] | The PEG spacer masks the hydrophobicity of the payload, preventing intermolecular interactions.[3] |

| Drug-to-Antibody Ratio (DAR) Achievability | Limited by aggregation[11] | Higher DARs are achievable without compromising stability.[12] | Improved solubility allows for the attachment of more drug molecules. |

| In Vitro Cytotoxicity (IC50) | Potent | Generally maintained, may be slightly reduced due to steric hindrance[11] | The primary determinant of cytotoxicity is the payload itself. |

| Plasma Stability | Variable | High[7] | The stable linkages formed and the protective nature of the PEG chain contribute to stability. |

| Thermal Stability (Tm) | Often decreased with increasing DAR[13] | Can be maintained or improved compared to non-PEGylated counterparts at high DARs.[13] | The PEG spacer can mitigate the destabilizing effect of hydrophobic payloads.[13] |

Table 3: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Therapeutics

| Therapeutic | PEG Moiety | Half-life (t½) | Systemic Clearance (CL) | Key Finding |

| Interferon Alfa-2a | None | 2-3 hours[14] | High[14] | PEGylation significantly extends the half-life, allowing for less frequent dosing.[14] |

| Peginterferon Alfa-2a | 40 kDa branched PEG | ~80 hours[14] | Low[14] | |

| Filgrastim (G-CSF) | None | 3-4 hours[15] | High[15] | PEGylation reduces renal clearance, leading to a prolonged duration of action.[15] |

| Pegfilgrastim | 20 kDa linear PEG | 15-80 hours[15] | Low[15] | |

| Doxorubicin | None | Minutes | Rapid | PEGylation in the form of liposomal encapsulation with a PEG coating dramatically increases circulation time. |

| Pegylated Liposomal Doxorubicin | 2 kDa PEG | ~55 hours | Slow |

Signaling Pathways and Mechanisms of Action

The m-PEG4-CH2-alcohol spacer is a critical component in the design of sophisticated bioconjugates that interact with specific cellular pathways.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADCs are designed to deliver a potent cytotoxic payload to antigen-expressing cancer cells.[6] The m-PEG4 spacer within the linker plays a crucial role in the stability and solubility of the ADC in circulation, ensuring it reaches the target cell.[12]

Caption: General mechanism of action for an antibody-drug conjugate (ADC).[8]

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] The PEG4 spacer is a commonly used linker in PROTAC design, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the activation of m-PEG4-CH2-alcohol and its subsequent conjugation to an antibody, a common application in the development of ADCs.

Oxidation of m-PEG4-CH2-alcohol to m-PEG4-CH2-acid

Objective: To convert the terminal alcohol of the PEG spacer to a carboxylic acid for subsequent activation and conjugation to amines.

Materials:

-

m-PEG4-CH2-alcohol

-

Jones reagent (Chromium trioxide in sulfuric acid) or a milder oxidizing agent like TEMPO/bleach

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve m-PEG4-CH2-alcohol in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding isopropanol (B130326) until the green color persists.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude m-PEG4-CH2-acid by silica gel column chromatography.

Activation of m-PEG4-CH2-acid to an NHS Ester

Objective: To activate the carboxylic acid of the PEG linker to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.

Materials:

-

m-PEG4-CH2-acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve m-PEG4-CH2-acid in anhydrous DCM or DMF.

-

Add 1.2 equivalents of NHS to the solution.

-

Add 1.2 equivalents of EDC to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the formation of the NHS ester by TLC or LC-MS.

-

The resulting solution containing the m-PEG4-CH2-NHS ester can be used directly in the next step or purified by silica gel chromatography.[16]

Conjugation of m-PEG4-CH2-NHS Ester to an Antibody

Objective: To conjugate the activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

m-PEG4-CH2-NHS ester solution in an organic solvent (e.g., DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Add the calculated volume of the m-PEG4-CH2-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v).[16]

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[11]

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11]

-

Purify the resulting antibody-PEG conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.[16]

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Experimental Workflow Visualization

A well-defined workflow is crucial for the successful synthesis and characterization of bioconjugates utilizing the m-PEG4-CH2-alcohol spacer.

Caption: A streamlined workflow for the preparation of a bioconjugate using an m-PEG4 spacer.

Conclusion

The m-PEG4-CH2-alcohol hydrophilic spacer is a versatile and powerful tool in the design and synthesis of advanced biotherapeutics. Its inherent hydrophilicity, defined length, and chemical versatility contribute significantly to improving the physicochemical and pharmacokinetic properties of complex molecules like ADCs and PROTACs. By enhancing solubility, reducing aggregation, and extending circulation half-life, the m-PEG4 spacer addresses some of the most pressing challenges in drug development, ultimately paving the way for more effective and safer therapies. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of bioconjugate chemistry.

References

- 1. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. PEGylated versus non-PEGylated drugs: A cross-sectional analysis of adverse events in the FDA Adverse Event Reporting System (FAERS) Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Hydroxyl Group: A Gateway to Functionalizing m-PEG4-CH2-alcohol for Advanced Drug Delivery and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxy-poly(ethylene glycol)-4-CH2-alcohol (m-PEG4-CH2-alcohol) molecule is a discrete and heterobifunctional linker of significant interest in the fields of drug delivery, bioconjugation, and materials science. Its structure, featuring a chemically inert methoxy-capped tetraethylene glycol chain, provides hydrophilicity and biocompatibility. However, the core of its versatility lies in its terminal primary hydroxyl (-OH) group. This guide provides a comprehensive examination of the hydroxyl group's function, detailing its chemical reactivity, key transformations, and the experimental protocols necessary to leverage its potential for creating advanced therapeutic and diagnostic agents.

The Pivotal Role of the Terminal Hydroxyl Group

The terminal hydroxyl group of m-PEG4-CH2-alcohol is a primary alcohol. In its native state, it exhibits relatively low reactivity. However, it serves as the principal site for chemical modification, acting as a versatile handle for the covalent attachment of a wide array of functional moieties.[1] The strategic conversion of this hydroxyl group is the foundational step in the synthesis of advanced PEG linkers, enabling the conjugation of PEG chains to proteins, peptides, small molecule drugs, and nanoparticles.[1] This process, known as PEGylation, is instrumental in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[2]

The monofunctional nature of m-PEG4-CH2-alcohol, with its inert methoxy (B1213986) terminus, is a crucial feature that prevents undesirable cross-linking between biomolecules during conjugation reactions.[2] This ensures a high degree of control and homogeneity in the final conjugate.

Key Chemical Transformations of the Hydroxyl Group

The hydroxyl group can be transformed into a variety of more reactive functional groups through several well-established chemical reactions. The three primary pathways for the functionalization of the hydroxyl group on m-PEG4-CH2-alcohol are:

-

Activation to a Good Leaving Group: Conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. These carbonyl compounds are valuable intermediates for further conjugation.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form stable ester linkages, a common method for attaching small molecule drugs.

These transformations are depicted in the signaling pathway diagram below.

Caption: Key functionalization pathways of the terminal hydroxyl group of m-PEG4-CH2-alcohol.

Quantitative Data on Functionalization Reactions

The efficiency of these transformations is critical for the successful synthesis of PEGylation reagents. The following tables summarize representative quantitative data for the key reactions involving the hydroxyl group of short-chain PEG alcohols.

Table 1: Activation of the Hydroxyl Group via Tosylation

| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Tetraethylene glycol | Tosyl chloride, NaOH | THF/Water | 0 | 2 | 90.1 | [3] |

Table 2: Oxidation of the Hydroxyl Group

| Oxidation Method | Oxidizing Agents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | DCM | -78 to RT | 1-2 | High-yielding | [1] |

| Parikh-Doering Oxidation | SO3-Pyridine, DMSO, Triethylamine | DCM | 0 to RT | 1-4 | >90 (for unhindered substrates) | [4] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM | Room Temperature | 0.5-4 | High-yielding | [1] |

Table 3: Esterification of the Hydroxyl Group

| Esterification Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Fischer Esterification | Carboxylic acid, H2SO4 | Alcohol | Reflux | 2-24 | 65-97 (depends on reactant ratio) | [5][6] |

| DCC Coupling | Carboxylic acid, DCC, DMAP | DCM | 0 to RT | 3 | 76-81 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chemical transformations. The following is a generalized experimental workflow, followed by specific protocols for each key reaction.

Caption: A generalized workflow for the chemical functionalization of m-PEG4-CH2-alcohol.

Protocol for Tosylation of m-PEG4-CH2-alcohol

This protocol is adapted from a procedure for the tosylation of tetraethylene glycol.[3]

-

Materials: m-PEG4-CH2-alcohol, Toluene sulfonyl chloride (TsCl), Sodium hydroxide (B78521) (NaOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Deionized water, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve m-PEG4-CH2-alcohol (1 equivalent) in THF.

-

Add a solution of NaOH (0.33 equivalents) dissolved in deionized water.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of TsCl (1 equivalent) in THF dropwise to the cooled mixture.

-

Stir the reaction at 0°C for 2 hours.

-

Pour the reaction mixture into deionized water.

-

Separate the aqueous layer and extract with DCM.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the m-PEG4-CH2-tosylate.

-

Protocol for Swern Oxidation of m-PEG4-CH2-alcohol to m-PEG4-CH2-aldehyde

This protocol is a general procedure for Swern oxidation.[1]

-

Materials: m-PEG4-CH2-alcohol, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78°C (dry ice/acetone bath).

-

Slowly add oxalyl chloride (1.1-2.0 equivalents), followed by the dropwise addition of a solution of anhydrous DMSO (2.0-4.0 equivalents) in DCM, maintaining the temperature below -60°C.

-

Add a solution of m-PEG4-CH2-alcohol (1.0 equivalent) in DCM dropwise, and stir the mixture at -78°C for 30-60 minutes.

-

Add triethylamine (3.0-5.0 equivalents) dropwise, and stir the reaction for another 30-60 minutes at -78°C before allowing it to warm to room temperature.

-

Quench the reaction with water.

-

Perform an aqueous workup and extract the product with DCM.

-

Dry the combined organic layers and concentrate under reduced pressure. Purify by column chromatography if necessary.

-

Protocol for Fischer Esterification of m-PEG4-CH2-alcohol

This is a general protocol for Fischer esterification.[5][6]

-

Materials: m-PEG4-CH2-alcohol, Carboxylic acid (R-COOH), Concentrated sulfuric acid (H2SO4), Ethyl acetate, Saturated sodium bicarbonate solution.

-

Procedure:

-

In a round-bottom flask, combine m-PEG4-CH2-alcohol (can be used in excess as the solvent if applicable) and the carboxylic acid (1 equivalent).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-24 hours, monitoring the reaction by TLC.

-

After cooling, dilute the mixture with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify by column chromatography if necessary.

-

Conclusion

The terminal hydroxyl group of m-PEG4-CH2-alcohol is the cornerstone of its utility as a versatile heterobifunctional linker. While possessing modest intrinsic reactivity, it can be readily and efficiently converted into a range of more reactive functional groups, including tosylates, aldehydes, carboxylic acids, and esters. This chemical tractability allows for the precise and stable conjugation of the hydrophilic PEG moiety to a vast array of biomolecules and surfaces. A thorough understanding of the reaction pathways and experimental protocols for the functionalization of this hydroxyl group is paramount for researchers and drug development professionals seeking to harness the full potential of PEGylation to create next-generation therapeutics and diagnostics with improved efficacy and safety profiles.

References

m-PEG4-CH2-alcohol: A Technical Guide to its Applications in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol (m-PEG) derivatives are fundamental tools in modern biotechnology and pharmaceutical development, primarily utilized for a process known as PEGylation. This technique involves the covalent attachment of PEG chains to biomolecules, such as proteins, peptides, and small-molecule drugs, to enhance their physicochemical and pharmacological properties. The m-PEG4-CH2-alcohol, a monodisperse PEG linker with four ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a primary alcohol, offers a versatile platform for bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature contribute to improved solubility, stability, and pharmacokinetic profiles of the conjugated molecules.[1] This technical guide provides an in-depth overview of the applications of m-PEG4-CH2-alcohol, including quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

Core Properties of m-PEG4-CH2-alcohol and Related Compounds

The terminal hydroxyl group of m-PEG4-CH2-alcohol is its primary reactive site, allowing for further chemical modification, most commonly through oxidation to an aldehyde or carboxylic acid, to facilitate conjugation to biomolecules.[] The physicochemical properties of m-PEG4-CH2-alcohol and its close structural analogs are summarized below. These properties are crucial for designing and executing bioconjugation strategies.

| Property | Value | Source(s) |

| Chemical Name | m-PEG4-propanol | [] |

| Synonyms | m-PEG4-(CH2)3-alcohol | [] |

| CAS Number | 145526-76-7 | [] |

| Molecular Formula | C10H22O5 | [] |

| Molecular Weight | 222.28 g/mol | [] |

| Appearance | Clear, colorless to slightly yellow liquid | [] |

| Purity | ≥98% | [] |

| Solubility | Soluble in water and many organic solvents | [][3] |

Applications in Biotechnology

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[5][6] PEG linkers, such as those derived from m-PEG4-CH2-alcohol, are frequently used due to their hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the PROTAC.[5][6]

The length of the PEG linker is a crucial parameter for PROTAC efficacy. A study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) demonstrated that a PEG4 linker provided a potent degradation ability.[5]

| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 1.2 | 15 |

| PEG4 | 20 | 95 | 2.5 | 20 |

| PEG5 | 15 | >98 | 2.1 | 25 |

| PEG6 | 30 | 92 | 1.8 | 18 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.[7]

Bioconjugation

The terminal alcohol of m-PEG4-CH2-alcohol can be oxidized to an aldehyde, which then serves as a reactive handle for conjugation to primary amines on biomolecules, such as the N-terminus of a protein or the ε-amine of lysine (B10760008) residues, through reductive amination.[8] This process forms a stable secondary amine linkage.[9]

Drug Delivery and Nanoparticle Functionalization

PEGylation of nanoparticles and liposomes with derivatives of m-PEG4-CH2-alcohol creates a hydrophilic "stealth" layer that reduces recognition by the immune system and prolongs circulation time.[10][11] This enhanced permeability and retention (EPR) effect allows for preferential accumulation in tumor tissues.[10] The terminal alcohol can be modified to attach targeting ligands, imaging agents, or therapeutic payloads.[12]

Experimental Protocols

Oxidation of m-PEG4-CH2-alcohol to m-PEG4-CH2-aldehyde

This initial step is required to make the PEG linker reactive towards primary amines for bioconjugation. The Swern oxidation is a common and effective method.[8]

Materials:

-

m-PEG4-CH2-alcohol

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Low-temperature reaction setup (-78 °C)

Procedure:

-

Set up a reaction flask under an inert atmosphere and cool to -78 °C.

-

Add a solution of oxalyl chloride in anhydrous DCM to the flask.

-

Slowly add a solution of anhydrous DMSO in DCM, maintaining the temperature below -60 °C.

-

Add a solution of m-PEG4-CH2-alcohol in DCM dropwise and stir at -78 °C for 30-60 minutes.

-

Add triethylamine dropwise, stir for another 30-60 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting m-PEG4-CH2-aldehyde by flash column chromatography on silica (B1680970) gel.[8]

Protein PEGylation via Reductive Amination

This protocol outlines the conjugation of the synthesized m-PEG4-CH2-aldehyde to a model protein.

Materials:

-

m-PEG4-CH2-aldehyde

-

Protein of interest

-

Reaction Buffer (e.g., 100 mM MES, pH 6.0)

-

Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Anhydrous DMSO (if needed for aldehyde solubility)

Procedure:

-

Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[9]

-

PEGylation Reaction:

-

Add the m-PEG4-CH2-aldehyde (as a stock solution in DMSO or Reaction Buffer) to the protein solution to achieve a 10- to 50-fold molar excess.[9]

-

Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.[9]

-

Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.[9]

-

Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[9]

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde. Incubate for 30 minutes.[9]

-

Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[13]

Nanoparticle Functionalization

This protocol describes a general method for functionalizing amine-modified nanoparticles with m-PEG4-CH2-alcohol after converting it to a carboxylic acid.

Procedure:

-

Oxidation to Carboxylic Acid: Oxidize m-PEG4-CH2-alcohol to m-PEG4-CH2-carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).

-

Activation of Carboxylic Acid:

-

Dissolve the m-PEG4-CH2-carboxylic acid in an activation buffer (e.g., 0.1 M MES, pH 6.0).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 2- to 5-fold molar excess over the PEG-acid.[14]

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.[14][15]

-

-

Conjugation to Nanoparticles:

-

Disperse amine-functionalized nanoparticles in a coupling buffer (e.g., PBS, pH 7.4).

-

Add the activated PEG-NHS ester solution to the nanoparticle dispersion.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction with an amine-containing buffer (e.g., Tris).

-

Purify the PEGylated nanoparticles by centrifugation or dialysis.

-

Visualizations

Caption: Mechanism of action for a PROTAC utilizing an m-PEG4 linker.

Caption: Experimental workflow for protein PEGylation.

Caption: Workflow for nanoparticle functionalization.

References

- 1. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Definitive Guide to m-PEG4-CH2-alcohol in Bioconjugation: From Activation to Application

For Immediate Release

In the landscape of biopharmaceutical development and proteomics, the strategic modification of proteins, peptides, and other biomolecules is paramount to enhancing their therapeutic efficacy and diagnostic utility. Among the arsenal (B13267) of tools available, polyethylene (B3416737) glycol (PEG) linkers have established themselves as indispensable for improving solubility, stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of methoxy-polyethylene glycol (4)-CH2-alcohol (m-PEG4-CH2-alcohol), a versatile yet often underutilized heterobifunctional linker, for researchers, scientists, and drug development professionals. We will delve into its core properties, activation protocols, and subsequent bioconjugation strategies, offering a comprehensive resource for its practical application.

Core Concepts: Understanding m-PEG4-CH2-alcohol

m-PEG4-CH2-alcohol is a discrete PEG (dPEG®) linker characterized by a methoxy-terminated four-unit polyethylene glycol chain linked to a terminal primary alcohol via a methylene (B1212753) spacer. This well-defined structure offers a precise spacer length, ensuring homogeneity in the final bioconjugate. The methoxy (B1213986) cap prevents crosslinking, a common issue with bifunctional PEGs, while the terminal hydroxyl group serves as a versatile handle for a variety of chemical modifications.

The hydrophilic PEG chain imparts favorable properties to the conjugated biomolecule, including:

-

Enhanced Solubility: The PEG moiety increases the aqueous solubility of hydrophobic molecules.

-

Improved Stability: PEGylation can shield biomolecules from enzymatic degradation, extending their in-vivo half-life.[1]

-

Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes, reducing the potential for an immune response.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of m-PEG4-CH2-alcohol is crucial for its effective use in bioconjugation protocols.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₅ |

| Molecular Weight | 222.28 g/mol |

| Appearance | Solid / Powder / Solution |

| Purity | ≥98% |

| Solubility | Soluble in water and many organic solvents |

| Storage | Recommended at -20°C |

The Critical Step: Activation of the Terminal Hydroxyl Group

The primary alcohol of m-PEG4-CH2-alcohol is not inherently reactive towards common functional groups on biomolecules, such as amines or thiols, under physiological conditions. Therefore, a critical prerequisite for its use in bioconjugation is the chemical activation of this hydroxyl group. This section details the primary strategies for this transformation.

Oxidation to an Aldehyde

One of the most common activation strategies is the oxidation of the terminal alcohol to an aldehyde (m-PEG4-CH2-aldehyde). This aldehyde can then react with primary amines on a biomolecule via reductive amination to form a stable secondary amine linkage. Several mild oxidation methods are suitable for this purpose, including:

-

Parikh-Doering Oxidation: Utilizes a sulfur trioxide-pyridine complex in the presence of dimethyl sulfoxide (B87167) (DMSO) and a hindered base.[2]

-

Swern Oxidation: Employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO at low temperatures.[2]

-

Dess-Martin Periodinane (DMP) Oxidation: A versatile and convenient method using a hypervalent iodine reagent.[2]

The resulting m-PEG4-CH2-aldehyde is a valuable reagent for site-specific modification of proteins and peptides.[3]

Oxidation to a Carboxylic Acid

Further oxidation of the terminal alcohol, or the intermediate aldehyde, yields a carboxylic acid derivative (m-PEG4-CH2-COOH). This carboxyl group can then be activated, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated linker readily reacts with primary amines (e.g., lysine (B10760008) residues) on biomolecules to form stable amide bonds.[4]

Bioconjugation Strategies and Experimental Protocols

Once activated, m-PEG4-CH2-alcohol derivatives can be employed in a variety of bioconjugation schemes. The choice of strategy depends on the target functional group on the biomolecule and the desired properties of the final conjugate.

Reductive Amination using m-PEG4-CH2-aldehyde

This two-step process is a robust method for conjugating the PEG linker to primary amines.[3]

Experimental Workflow:

Figure 1. Experimental workflow for reductive amination.

Protocol for Reductive Amination:

-

Protein Preparation: The protein of interest should be in an amine-free buffer (e.g., MES or HEPES) at a pH between 6.0 and 7.5.

-

Schiff Base Formation: Add a 10- to 50-fold molar excess of m-PEG4-CH2-aldehyde to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing to facilitate the formation of the unstable Schiff base.[3]

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of 20 mM. This selectively reduces the imine to a stable secondary amine. Continue the incubation for 4-16 hours at room temperature or overnight at 4°C.[3]

-

Quenching: Terminate the reaction by adding a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50 mM to react with any remaining aldehyde groups.[3]

-

Purification: Remove excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the resulting conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.

Amide Bond Formation using m-PEG4-CH2-COOH

This strategy involves the activation of the carboxylic acid derivative of the PEG linker for reaction with primary amines.

Signaling Pathway:

References

The Strategic Role of m-PEG4-CH2-alcohol as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules are master orchestrators within the cellular environment, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin to the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[3] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4][5]

Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence.[6] PEG linkers, such as m-PEG4-CH2-alcohol, offer a unique combination of hydrophilicity and flexibility. The methoxy-capped tetraethylene glycol (m-PEG4) portion imparts water solubility, a crucial attribute for the often large and lipophilic PROTAC molecules, potentially improving their pharmacokinetic profiles.[7] The terminal primary alcohol on the methylene (B1212753) extension serves as a versatile chemical handle for derivatization and conjugation to either the POI-binding ligand or the E3 ligase ligand.[8] The defined length of the PEG4 chain provides a specific spacer distance that is critical for optimizing the geometry of the ternary complex, which is paramount for efficient ubiquitination and subsequent protein degradation.[9]

This technical guide provides a comprehensive overview of m-PEG4-CH2-alcohol as a foundational component for PROTAC linkers. We will delve into its derivatization for synthesis, present quantitative data on the performance of PROTACs with PEG4 linkers, provide detailed experimental protocols for their evaluation, and visualize key processes with diagrams.

Data Presentation: Performance of PROTACs with PEG4 Linkers

The length and composition of the linker significantly impact the degradation efficiency of a PROTAC, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. These PROTACs utilize a PEG4 linker to connect a BRD4 ligand (like JQ1) to a ligand for an E3 ligase (such as VHL or Cereblon).

| Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths | ||

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| Data synthesized from a comparative study of BRD4-targeting PROTACs.[9] |

| Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs | ||

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 0.8 | 15 |

| PEG4 | 1.2 | 25 |

| PEG5 | 1.5 | 30 |

| PEG6 | 1.0 | 20 |

| Data synthesized from a comparative study of BRD4-targeting PROTACs.[9] |

| Table 3: Ternary Complex Formation of BRD4-Targeting PROTACs | |

| Linker | Ternary Complex Dissociation Constant (KD, nM) |

| PEG4 | 100 |

| PEG12 | 40 |

| Data is illustrative and compiled from various sources in the literature.[10] |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in PROTAC research and development, the following diagrams have been generated using Graphviz (DOT language).

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis from m-PEG4-CH2-alcohol.

Caption: Workflow for assessing protein degradation by Western Blot.

Experimental Protocols

Synthesis of a PROTAC using a derivative of m-PEG4-CH2-alcohol

The synthesis of a PROTAC is a modular process. The terminal hydroxyl group of m-PEG4-CH2-alcohol can be oxidized to a carboxylic acid, creating a reactive handle for amide bond formation.